molecular formula C12H15F2NO B13596364 4-(2-(Difluoromethoxy)phenyl)piperidine

4-(2-(Difluoromethoxy)phenyl)piperidine

Cat. No.: B13596364
M. Wt: 227.25 g/mol
InChI Key: WCZNHBPTWMDRNM-UHFFFAOYSA-N
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Description

4-(2-(Difluoromethoxy)phenyl)piperidine is a chemical compound with the molecular formula C12H15F2NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Difluoromethoxy)phenyl)piperidine typically involves the reaction of 2-(difluoromethoxy)benzene with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 2-(difluoromethoxy)benzene. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography or recrystallization may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Difluoromethoxy)phenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine nitrogen .

Scientific Research Applications

4-(2-(Difluoromethoxy)phenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Difluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Trifluoromethoxy)phenyl)piperidine
  • 4-(2-(Methoxy)phenyl)piperidine
  • 4-(2-(Chloromethoxy)phenyl)piperidine

Uniqueness

4-(2-(Difluoromethoxy)phenyl)piperidine is unique due to the presence of the difluoromethoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity .

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

4-[2-(difluoromethoxy)phenyl]piperidine

InChI

InChI=1S/C12H15F2NO/c13-12(14)16-11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9,12,15H,5-8H2

InChI Key

WCZNHBPTWMDRNM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2OC(F)F

Origin of Product

United States

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